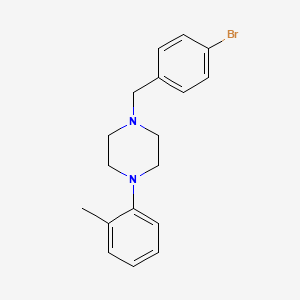![molecular formula C14H21NO3 B5729900 4-[2-(2-ethoxyphenoxy)ethyl]morpholine](/img/structure/B5729900.png)
4-[2-(2-ethoxyphenoxy)ethyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-ethoxyphenoxy)ethyl]morpholine, also known as EMD 57033, is a chemical compound that has been widely used in scientific research applications. It is a selective antagonist of the dopamine D1-like receptors, which are involved in the regulation of various physiological processes such as motor activity, reward, and cognition.
Aplicaciones Científicas De Investigación
4-[2-(2-ethoxyphenoxy)ethyl]morpholine has been widely used in scientific research applications due to its selective antagonism of the dopamine D1-like receptors. It has been used to investigate the role of these receptors in various physiological processes such as motor activity, reward, and cognition. In addition, it has been used to study the effects of dopamine D1-like receptor antagonism on drug addiction and schizophrenia.
Mecanismo De Acción
The mechanism of action of 4-[2-(2-ethoxyphenoxy)ethyl]morpholine involves its selective antagonism of the dopamine D1-like receptors. These receptors are G protein-coupled receptors that are involved in the regulation of various physiological processes such as motor activity, reward, and cognition. By blocking these receptors, 4-[2-(2-ethoxyphenoxy)ethyl]morpholine can modulate the activity of dopaminergic neurons and alter the release of dopamine in various brain regions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[2-(2-ethoxyphenoxy)ethyl]morpholine are primarily related to its selective antagonism of the dopamine D1-like receptors. By blocking these receptors, it can modulate the activity of dopaminergic neurons and alter the release of dopamine in various brain regions. This can lead to changes in behavior, motor activity, and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[2-(2-ethoxyphenoxy)ethyl]morpholine in lab experiments include its high selectivity for the dopamine D1-like receptors, its high yield and purity in synthesis, and its well-established mechanism of action. However, its limitations include its potential for off-target effects, its limited solubility in some solvents, and its potential for toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of 4-[2-(2-ethoxyphenoxy)ethyl]morpholine in scientific research. These include the development of more selective antagonists for the dopamine D1-like receptors, the investigation of its potential therapeutic applications in drug addiction and schizophrenia, and the exploration of its effects on other physiological processes such as inflammation and immune function.
Conclusion
In conclusion, 4-[2-(2-ethoxyphenoxy)ethyl]morpholine is a chemical compound that has been widely used in scientific research applications due to its selective antagonism of the dopamine D1-like receptors. It has been used to investigate the role of these receptors in various physiological processes such as motor activity, reward, and cognition. Its well-established mechanism of action, high yield and purity in synthesis, and potential for future research make it a valuable tool for scientific investigation.
Métodos De Síntesis
The synthesis of 4-[2-(2-ethoxyphenoxy)ethyl]morpholine involves the reaction of 2-(2-ethoxyphenoxy)ethanol with morpholine in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate, which is then converted into the final product by the addition of an acid catalyst. The yield of the synthesis process is typically high, and the purity of the product can be easily achieved by simple purification techniques.
Propiedades
IUPAC Name |
4-[2-(2-ethoxyphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-2-17-13-5-3-4-6-14(13)18-12-9-15-7-10-16-11-8-15/h3-6H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOMRYODKFVSKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Ethoxyphenoxy)ethyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-dichlorophenyl)-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5729840.png)
![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5729841.png)
![N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5729847.png)


![1-methyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5729881.png)
![4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5729886.png)
![N-(tert-butyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5729892.png)

![3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5729901.png)

![N'-[(2-chloro-4-methylbenzoyl)oxy]-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5729908.png)